Cas no 2228369-59-1 (4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one)

4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one
- 2228369-59-1
- 4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
- EN300-1939706
-
- インチ: 1S/C11H10F3NO2/c1-6-2-3-7(4-8(6)11(12,13)14)9-5-17-10(16)15-9/h2-4,9H,5H2,1H3,(H,15,16)
- InChIKey: BVNAYJOAGBASPN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C)C=CC(=C1)C1COC(N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 245.06636305g/mol
- どういたいしつりょう: 245.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939706-2.5g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 2.5g |
$2100.0 | 2023-09-17 | ||
Enamine | EN300-1939706-0.25g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 0.25g |
$985.0 | 2023-09-17 | ||
Enamine | EN300-1939706-1.0g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 1g |
$1070.0 | 2023-05-26 | ||
Enamine | EN300-1939706-0.05g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 0.05g |
$900.0 | 2023-09-17 | ||
Enamine | EN300-1939706-10.0g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 10g |
$4606.0 | 2023-05-26 | ||
Enamine | EN300-1939706-1g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 1g |
$1070.0 | 2023-09-17 | ||
Enamine | EN300-1939706-10g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 10g |
$4606.0 | 2023-09-17 | ||
Enamine | EN300-1939706-0.1g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 0.1g |
$943.0 | 2023-09-17 | ||
Enamine | EN300-1939706-5g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 5g |
$3105.0 | 2023-09-17 | ||
Enamine | EN300-1939706-0.5g |
4-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228369-59-1 | 0.5g |
$1027.0 | 2023-09-17 |
4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-oneに関する追加情報
4-4-Methyl-3-(Trifluoromethyl)Phenyl-1,3-Oxazolidin-2-One: A Comprehensive Overview
The compound 4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one (CAS No. 2228369-59-1) is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a phenyl ring substituted with a methyl group at the para position and a trifluoromethyl group at the meta position, fused to an oxazolidinone ring system.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one through various methodologies. Researchers have explored both traditional and modern techniques to optimize the synthesis process, ensuring high yields and purity. The use of microwave-assisted synthesis and catalytic systems has significantly improved the production efficiency of this compound. These developments highlight its importance in the pharmaceutical industry, where oxazolidinones are often employed as bioisosteres or scaffolds for drug development.
The unique structural features of 4-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one make it an attractive candidate for exploring its biological activities. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising lead molecule for therapeutic applications. Furthermore, its trifluoromethyl substitution enhances its lipophilicity and stability, which are critical factors in drug design.
In addition to its pharmacological applications, 4-methyl-N-(trifluoromethoxy)phenyl oxazolidinone derivatives have been investigated for their role in material science. The incorporation of fluorine atoms in the structure imparts unique electronic properties, making this compound suitable for advanced materials such as fluoropolymers or high-performance lubricants. Recent research has focused on its application in nanotechnology, where it serves as a precursor for constructing functional nanostructures.
From an environmental perspective, understanding the degradation pathways of CAS No. 2228369-59-1 is crucial for assessing its ecological impact. Studies have demonstrated that this compound undergoes hydrolytic degradation under specific conditions, releasing non-toxic byproducts. These findings underscore its potential as an environmentally friendly alternative in various industrial processes.
Looking ahead, the future of 4-methyl-trifluoromethoxy phenyl oxazolidinone derivatives lies in leveraging emerging technologies such as artificial intelligence (AI) and machine learning (ML) for predictive modeling of its properties. These tools can accelerate drug discovery by identifying novel bioactive compounds with desired pharmacokinetic profiles.
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